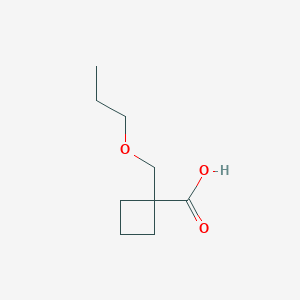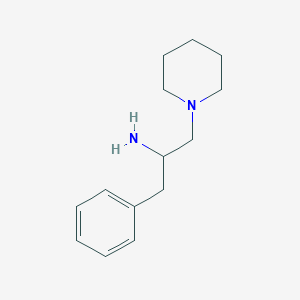![molecular formula C16H21N3O B12271740 [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a naphthyridine ring system substituted with dimethyl groups and a piperidine ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of dimethyl groups at specific positions. The piperidine ring is then synthesized and attached to the naphthyridine core. Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The dimethyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]amine: Contains an amine group instead of methanol.
[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]acetate: Features an acetate group instead of methanol.
Uniqueness
The uniqueness of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H21N3O |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H21N3O/c1-11-8-12(2)17-16-14(11)5-6-15(18-16)19-7-3-4-13(9-19)10-20/h5-6,8,13,20H,3-4,7,9-10H2,1-2H3 |
Clé InChI |
AEADVXFBJFSQSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12271660.png)

![4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12271670.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)

![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12271720.png)
![6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12271724.png)

![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)
